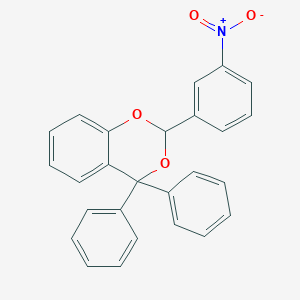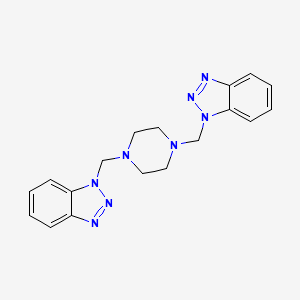
2-(3-nitrophenyl)-4,4-diphenyl-4H-1,3-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a nitrophenyl group attached to a benzodioxine ring system, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable diol and an aldehyde or ketone. The reaction is usually catalyzed by an acid or base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Substitution with Phenyl Groups: The final step involves the substitution of the benzodioxine ring with phenyl groups. This can be achieved through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzodioxine ring system can interact with various enzymes and receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxole: Similar structure but with a benzodioxole ring instead of a benzodioxine ring.
2-(3-Nitrophenyl)-4,4-diphenyl-1,3-benzodioxepine: Similar structure but with a benzodioxepine ring instead of a benzodioxine ring.
Uniqueness
The uniqueness of 2-(3-nitrophenyl)-4,4-diphenyl-2,4-dihydro-1,3-benzodioxine lies in its specific ring system and substitution pattern, which confer distinct chemical and biological properties
属性
分子式 |
C26H19NO4 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-4,4-diphenyl-1,3-benzodioxine |
InChI |
InChI=1S/C26H19NO4/c28-27(29)22-15-9-10-19(18-22)25-30-24-17-8-7-16-23(24)26(31-25,20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-18,25H |
InChI 键 |
OYDGCFCWZCCFAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC(O2)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11549896.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11549898.png)
![{2-[(2,4-Dinitrophenyl)sulfanyl]-5-ethylthiophen-3-yl}methyl ethyl ether](/img/structure/B11549906.png)
![N-[(1Z)-3-[(2E)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549907.png)
![3-amino-N-(6-methylpyridin-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11549913.png)
![N-[(1E)-3-[(2E)-2-(3-iodo-4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11549921.png)
![2-(benzylsulfanyl)-N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]propanehydrazide](/img/structure/B11549930.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549935.png)
![4,4'-oxybis[N-(naphthalen-2-yl)benzamide]](/img/structure/B11549948.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11549956.png)



![4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11549989.png)
